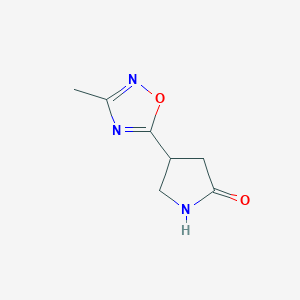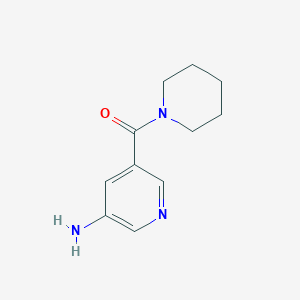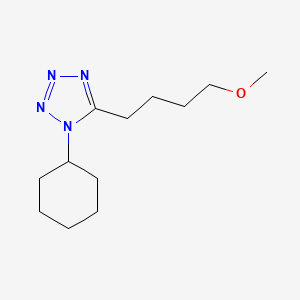
2-((4-(Ethoxycarbonyl)phenyl)amino)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(Ethoxycarbonyl)phenyl)amino)nicotinic acid is a chemical compound with a unique molecular structure. It is known for its versatility and wide range of applications in various fields, including chemistry, biology, medicine, and industry. The compound has a molecular weight of 286.28 g/mol and a purity of at least 95% .
准备方法
The synthesis of 2-((4-(Ethoxycarbonyl)phenyl)amino)nicotinic acid involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in transition metal-catalyzed carbon–carbon bond-forming reactions. This method is known for its mild and functional group-tolerant reaction conditions . The general synthetic route involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 12-24 hours .
化学反应分析
2-((4-(Ethoxycarbonyl)phenyl)amino)nicotinic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield amines .
科学研究应用
2-((4-(Ethoxycarbonyl)phenyl)amino)nicotinic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used in the study of enzyme mechanisms and as a probe for investigating biological pathways. In medicine, the compound is explored for its potential therapeutic effects, including its use in drug development. In industry, it is used in the production of various materials and as a catalyst in chemical reactions .
作用机制
The mechanism of action of 2-((4-(Ethoxycarbonyl)phenyl)amino)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the modulation of biological processes. For example, it may inhibit hepatocyte diacylglycerol acyltransferase-2, preventing the final step of triglyceride synthesis in hepatocytes . This activity can lead to the intracellular degradation of apo B and decreased production of low-density lipoproteins .
相似化合物的比较
2-((4-(Ethoxycarbonyl)phenyl)amino)nicotinic acid can be compared with other similar compounds, such as 2,4-diamino-5-acetyl(ethoxycarbonyl)pyrimidines. These compounds share some structural similarities but differ in their specific functional groups and applications . The uniqueness of this compound lies in its versatile applications and its ability to undergo a wide range of chemical reactions .
Conclusion
This compound is a versatile and valuable compound with a wide range of applications in various fields. Its unique molecular structure and ability to undergo various chemical reactions make it an important building block in scientific research and industrial applications.
属性
分子式 |
C15H14N2O4 |
|---|---|
分子量 |
286.28 g/mol |
IUPAC 名称 |
2-(4-ethoxycarbonylanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H14N2O4/c1-2-21-15(20)10-5-7-11(8-6-10)17-13-12(14(18)19)4-3-9-16-13/h3-9H,2H2,1H3,(H,16,17)(H,18,19) |
InChI 键 |
XYHYUIHEEDPISC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid](/img/structure/B11781570.png)


![3-(2-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11781584.png)


![2-(Difluoromethoxy)-4-iodobenzo[d]oxazole](/img/structure/B11781610.png)



![[(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester](/img/structure/B11781639.png)



